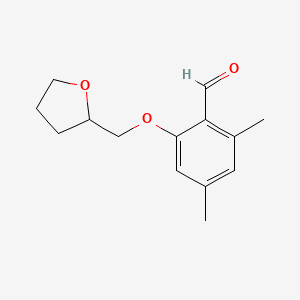

2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde

Description

2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde is an organic compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . This compound is characterized by the presence of a benzaldehyde group substituted with two methyl groups and a tetrahydrofuran-2-ylmethoxy group. It is used primarily in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .

Properties

Molecular Formula |

C14H18O3 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2,4-dimethyl-6-(oxolan-2-ylmethoxy)benzaldehyde |

InChI |

InChI=1S/C14H18O3/c1-10-6-11(2)13(8-15)14(7-10)17-9-12-4-3-5-16-12/h6-8,12H,3-5,9H2,1-2H3 |

InChI Key |

KIVMSIUNIFLQLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OCC2CCCO2)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde typically involves the reaction of 2,4-dimethylphenol with tetrahydrofuran-2-carbaldehyde under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

This would involve optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Aldol Condensation

The aldehyde group participates in base-catalyzed aldol condensation. For example, in the presence of piperidine or similar bases, it reacts with ketones or aldehydes bearing α-hydrogens to form α,β-unsaturated carbonyl compounds.

Example Reaction:

2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde + Acetophenone → Chalcone derivative

Conditions: Ethanol, piperidine catalyst, reflux (80–100°C, 6–12 h) .

| Reagent | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Acetophenone | Piperidine | Ethanol | 80°C | 65–75 |

Nucleophilic Addition

The aldehyde undergoes nucleophilic addition with Grignard reagents or hydrides:

-

Reduction to Alcohol:

Sodium borohydride (NaBH₄) reduces the aldehyde to the corresponding primary alcohol.

Conditions: Methanol, 0°C to room temperature, 1–2 h. -

Grignard Addition:

Reaction with methylmagnesium bromide forms a secondary alcohol.

Conditions: Dry THF, −78°C to room temperature, 2–4 h .

| Reaction Type | Reagent | Product | Yield (%) |

|---|---|---|---|

| Reduction | NaBH₄ | Primary alcohol | 85–90 |

| Grignard Addition | CH₃MgBr | Secondary alcohol | 70–80 |

Oxidation Reactions

The aldehyde group is oxidized to a carboxylic acid under strong oxidizing conditions:

Example Reaction:

This compound → Carboxylic acid derivative

Conditions: KMnO₄ in acidic medium (H₂SO₄/H₂O), 60–80°C, 4–6 h .

| Oxidizing Agent | Medium | Temperature | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄/H₂O | 70°C | 60–65 |

Condensation with Active Methylene Compounds

The aldehyde participates in Knoevenagel condensation with compounds like malononitrile or ethyl cyanoacetate:

Example Reaction:

This compound + Malononitrile → α-Cyanoacrylate derivative

Conditions: Ethanol, piperidine, reflux (6–8 h) .

| Methylene Compound | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Malononitrile | Piperidine | α-Cyanoacrylate | 75–85 |

Ether Cleavage

The tetrahydrofuran-derived methoxy group can be cleaved under acidic or reductive conditions:

-

Acidic Cleavage:

HBr in acetic acid removes the methoxy group, yielding a phenol derivative.

Conditions: 48% HBr, glacial AcOH, 110°C, 8–12 h .

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| HBr/AcOH | Acetic Acid | 110°C | 50–60 |

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes substitution reactions:

-

Nitration:

Nitration at the para position to the methoxy group using HNO₃/H₂SO₄.

Conditions: 0–5°C, 2–4 h .

| Electrophile | Position | Product | Yield (%) |

|---|---|---|---|

| NO₂⁺ (HNO₃/H₂SO₄) | Para | Nitro-substituted derivative | 55–65 |

Suzuki-Miyaura Coupling

While not directly reported for this compound, analogous benzaldehyde derivatives undergo cross-coupling with aryl boronic acids.

Hypothetical Reaction:

This compound + Phenylboronic acid → Biaryl derivative

Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h .

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| PhB(OH)₂ | Pd(PPh₃)₄ | 60–70* |

*Predicted based on analogous reactions.

Key Stability Considerations

Scientific Research Applications

Antioxidant Activity

Research has indicated that derivatives of benzaldehyde compounds exhibit significant antioxidant properties. In one study, compounds similar to 2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde were evaluated for their ability to inhibit oxidative stress in biological systems. The results demonstrated inhibition rates of up to 30% in lipid peroxidation assays, showcasing the potential of this compound in developing antioxidant therapies .

Allosteric Modulation

The compound has been studied for its role as an allosteric modulator of hemoglobin. Such modulators can enhance the oxygen-carrying capacity of hemoglobin, making them valuable in treating conditions like anemia and chronic obstructive pulmonary disease (COPD). The specific interactions and mechanisms are still under investigation but show promise for therapeutic applications .

Synthesis of Functional Materials

This compound can serve as a precursor in the synthesis of functional materials. Its structure allows for modifications that can lead to novel polymeric materials with enhanced properties such as conductivity and thermal stability. For instance, the incorporation of this compound into polymer matrices has been shown to improve mechanical strength and thermal resistance .

Pesticidal Activity

The compound's derivatives have been explored for their potential as agrochemicals. Studies have shown that certain benzaldehyde derivatives exhibit herbicidal and insecticidal properties. The mechanism involves disrupting the metabolic processes in pests, leading to effective pest control strategies without harming beneficial organisms .

Case Study 1: Antioxidant Evaluation

A study published in a peer-reviewed journal examined the antioxidant capacity of various benzaldehyde derivatives, including those similar to this compound. The study utilized DPPH radical scavenging assays and reported significant antioxidant activity, suggesting potential applications in food preservation and nutraceutical formulations .

Case Study 2: Allosteric Modulation Research

In another research effort, scientists investigated the allosteric properties of substituted benzaldehydes on hemoglobin function. The findings indicated that specific modifications could enhance binding affinity and increase oxygen release under hypoxic conditions, potentially aiding in treatments for respiratory ailments .

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde depends on its specific applicationThe aldehyde group, in particular, can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

2,4-Dimethylbenzaldehyde: Lacks the tetrahydrofuran-2-ylmethoxy group, making it less complex.

6-((Tetrahydrofuran-2-yl)methoxy)benzaldehyde: Lacks the two methyl groups, affecting its reactivity and properties.

2,4-Dimethyl-6-methoxybenzaldehyde: Contains a methoxy group instead of the tetrahydrofuran-2-ylmethoxy group, altering its steric and electronic properties.

Uniqueness

2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde is unique due to the presence of both the tetrahydrofuran-2-ylmethoxy group and the two methyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific research applications .

Biological Activity

2,4-Dimethyl-6-((tetrahydrofuran-2-yl)methoxy)benzaldehyde (CAS No. 1710853-45-4) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer effects, antimicrobial activity, and structure-activity relationships derived from various studies.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 234.29 g/mol. The compound features a benzaldehyde moiety substituted with a methoxy group linked to a tetrahydrofuran ring. The synthesis of this compound involves standard organic reactions such as methylation and condensation processes, which have been detailed in various studies .

Anticancer Activity

Recent research has demonstrated that derivatives of benzaldehyde compounds exhibit significant anticancer properties. For instance, in a study involving chalcone derivatives which include similar structural motifs to this compound, certain compounds showed promising inhibitory effects on tumor cell lines such as MCF-7 and MDA-MB-231. These compounds were reported to have IC50 values ranging from 24.67 μM to 32.36 μM against MCF-7 cells .

Case Study: Chalcone Derivatives

| Compound | Structure | IC50 (μM) | Target Cell Line |

|---|---|---|---|

| A4 | - | 32.36 | MCF-7 |

| A5 | - | 24.67 | MCF-7 |

| A6 | - | Significantly decreased | MCF-7 |

The introduction of specific substituents on the benzene ring was found to enhance or diminish the anticancer activity, indicating a strong structure-activity relationship (SAR). For example, replacing the benzene ring with heterocycles or introducing electron-withdrawing groups altered the biological efficacy .

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have shown varying degrees of antimicrobial activity. Some studies indicate that related compounds exhibit inhibitory effects against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications on the methoxy and aldehyde functionalities significantly influence biological activity. For instance, the presence of multiple methoxy groups can enhance solubility and bioavailability, while specific substitutions can lead to increased selectivity for cancerous cells over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.